Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 3-methyl-2-thienyl substituent at the 4-position of the dihydropyridine ring. DHPs are renowned for their pharmacological roles as calcium channel blockers, particularly in treating hypertension and cardiovascular diseases . The structural uniqueness of this compound lies in its thienyl group, which may confer distinct electronic and steric properties compared to phenyl or nitrophenyl substituents in other DHPs.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-6-22-17(20)13-11(4)19-12(5)14(18(21)23-7-2)15(13)16-10(3)8-9-24-16/h8-9,15,19H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMWZFIYNLWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while reduction can produce piperidine derivatives.
Scientific Research Applications
Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In the context of its medicinal applications, it may act on calcium channels, modulating their activity and thereby affecting cellular processes such as muscle contraction and neurotransmission. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
Benidipine ():
- Structure : (3R)-1-Benzyl-3-piperidinyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
- Key Features : The 3-nitrophenyl group at position 4 enhances electron-withdrawing effects, improving binding to L-type calcium channels.
- Activity : Clinically used as an antihypertensive due to prolonged vasodilation.
- Comparison : The nitro group in Benidipine increases polarity (logP ~3.5) compared to the thienyl group in the target compound, which may reduce blood-brain barrier penetration but enhance metabolic stability .
Barnidipine HCl ():
- Structure : (3S)-1-Benzyl-3-pyrrolidinyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride.
- Key Features : Stereocenters at C3 and C4 enhance enantioselective binding to calcium channels.
- Activity : Potent vasodilator with prolonged half-life due to stereochemical optimization.
- Comparison : The target compound lacks stereocenters, suggesting lower enantiomeric specificity but simpler synthesis .
Ethyl 3-(4-pyridinyl)propyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate ():
- Structure : Features a 4-nitrophenyl group and a pyridinylpropyl ester.
- Activity : Demonstrates antidiabetic efficacy in preclinical models.
Structural and Conformational Analysis
Diethyl 4-(5-phenyl-1H-pyrazol-4-yl) Derivative ():
- Structure : Pyrazole ring at position 3.
- Conformation : Flattened boat conformation with intramolecular hydrogen bonding (N3–H1···O3).
- Comparison : The pyrazole ring introduces planar rigidity, enhancing π-π stacking with receptors. The thienyl group in the target compound may offer greater conformational flexibility .
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl) Derivative ():
- Structure : Trimethoxyphenyl substituent at position 4.
- Properties : Higher logP (3.2) due to methoxy groups, improving membrane permeability.
Oxidation Stability ():
Pharmacological and Physicochemical Data Table
| Compound | 4-Position Substituent | logP | Molecular Weight (g/mol) | Key Pharmacological Activity | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | 3-methyl-2-thienyl | ~2.8 | ~360 | Calcium channel blocker | High (thienyl) |
| Benidipine | 3-nitrophenyl | ~3.5 | 528 | Antihypertensive | Moderate (nitro) |
| Diethyl 4-(trimethoxyphenyl) Derivative | 3,4,5-trimethoxyphenyl | 3.2 | 419.5 | Vasodilator | High (methoxy) |
| Ethyl 4-(pyridinylpropyl) Derivative | 4-nitrophenyl | ~2.5 | ~450 | Antidiabetic | Low (nitro) |
Biological Activity
Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as a Hantzsch ester) is a complex organic compound with notable biological activities. This article delves into its synthesis, biological interactions, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 335.42 g/mol. Its structure features a pyridine ring fused with a thienyl group, which is significant for its biological properties. The compound is classified under dihydropyridine derivatives, known for their versatility in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining appropriate aldehydes and ketones with diethyl malonate.
- Cyclization : Formation of the dihydropyridine ring through cyclization reactions.
These synthetic pathways allow for modifications that can enhance biological activity or target specific pathways in biological systems.
Preliminary studies suggest that this compound interacts with various biological targets:
- Calcium Channels : Similar to other dihydropyridines, it may act as a calcium channel blocker, influencing cardiovascular functions.
- Antitumor Activity : Research indicates potential antitumor effects through modulation of cellular pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
-
Antitumor Activity :
- A study investigated the compound's effects on cancer cell lines such as Mia PaCa-2 and PANC-1. Results indicated significant inhibition of cell proliferation compared to control groups .
- A structure-activity relationship (SAR) analysis highlighted that modifications on the thienyl group could enhance cytotoxicity against specific cancer types.
- Antimicrobial Properties :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Lacks thienyl group; used as a calcium channel blocker | |
| Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Contains a nitrophenyl group; explored for anti-inflammatory properties | |
| Diethyl 2,6-dimethyl-4-(2-chloro-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | Features a chlorinated phenyl group; investigated for herbicidal properties |
This table illustrates the diversity within the dihydropyridine class while emphasizing the distinct biological activities potentially conferred by the thienyl substitution in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
